molecular formula C25H34N4O2 B5272413 1-(4-benzylpiperidin-1-yl)-3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]propan-1-one

1-(4-benzylpiperidin-1-yl)-3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]propan-1-one

Cat. No.: B5272413
M. Wt: 422.6 g/mol
InChI Key: RIXQFCOCHNYMBR-UHFFFAOYSA-N
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Description

1-(4-benzylpiperidin-1-yl)-3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperidin-1-yl)-3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]propan-1-one typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

  • Step 1: Preparation of Piperidine Intermediate

      Reagents: Benzyl chloride, piperidine

      Conditions: Reflux in anhydrous ethanol

      Reaction: Benzyl chloride reacts with piperidine to form 4-benzylpiperidine.

  • Step 2: Preparation of Pyrazole Intermediate

      Reagents: 5-methyl-1H-pyrazole-4-carboxylic acid, thionyl chloride

      Conditions: Reflux in anhydrous toluene

      Reaction: 5-methyl-1H-pyrazole-4-carboxylic acid reacts with thionyl chloride to form 5-methyl-1H-pyrazole-4-carbonyl chloride.

  • Step 3: Coupling Reaction

      Reagents: 4-benzylpiperidine, 5-methyl-1H-pyrazole-4-carbonyl chloride, triethylamine

      Conditions: Stirring at room temperature

      Reaction: The piperidine and pyrazole intermediates are coupled in the presence of triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperidin-1-yl)-3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in dimethylformamide

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

1-(4-benzylpiperidin-1-yl)-3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperidin-1-yl)-3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzylpiperidin-4-yl)-4-methyl-1H-pyrazol-5-amine
  • 1-(1-benzylpiperidin-4-yl)benzimidazole-5-carboxylic acid

Uniqueness

1-(4-benzylpiperidin-1-yl)-3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]propan-1-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-19-23(18-26-27-19)25(31)29-15-9-20(10-16-29)7-8-24(30)28-13-11-22(12-14-28)17-21-5-3-2-4-6-21/h2-6,18,20,22H,7-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQFCOCHNYMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)N2CCC(CC2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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